3,5-dimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide
Overview
Description
3,5-dimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a carboxamide group at the 2-position, a nitrophenyl group at the nitrogen atom, and two methyl groups at the 3 and 5 positions of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-nitroaniline, in the presence of coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild conditions.
Substitution: Amines, thiols, appropriate solvents, and mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing the nitro group.
Scientific Research Applications
3,5-dimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors, and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: The compound can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-2-nitrophenol: A structurally similar compound with a nitrophenyl group and methyl groups but lacking the benzofuran ring.
1,3,4-thiadiazole derivatives: Compounds with similar biological activities but different core structures.
1,2,4-oxadiazole derivatives: Compounds with similar applications in medicinal chemistry and materials science.
Uniqueness
3,5-dimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring, carboxamide group, nitrophenyl group, and methyl groups
Properties
IUPAC Name |
3,5-dimethyl-N-(2-nitrophenyl)-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-7-8-15-12(9-10)11(2)16(23-15)17(20)18-13-5-3-4-6-14(13)19(21)22/h3-9H,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICKBBVQIFKUCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.